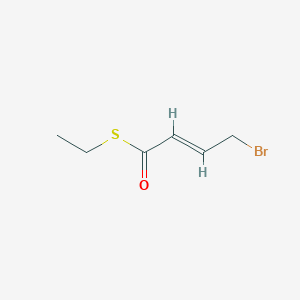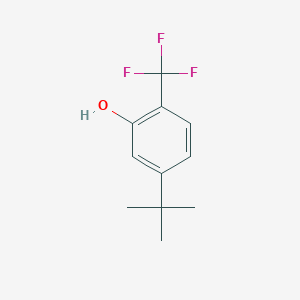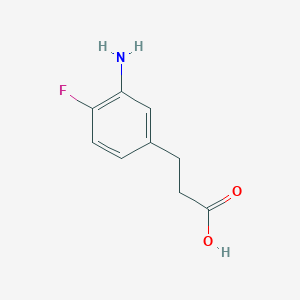
2-Bromo-3-(trifluoromethoxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(trifluoromethoxy)anisole is an organic compound with the molecular formula C8H6BrF3O2 It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethoxy group and a bromine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethoxy)anisole typically involves the bromination of 3-(trifluoromethoxy)anisole. One common method is to dissolve m-bromophenol in a sodium hydroxide solution, followed by the slow addition of dimethyl sulfate while stirring. The mixture is then heated to allow the reaction to proceed, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(trifluoromethoxy)anisole undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the benzene ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Electrophilic Substitution: Products include nitro and sulfonic acid derivatives of the compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the aryl bromide with an aryl boronic acid.
Scientific Research Applications
2-Bromo-3-(trifluoromethoxy)anisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethoxy)anisole involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound’s reactivity by stabilizing intermediates and transition states. The bromine atom facilitates coupling reactions by serving as a leaving group in the presence of palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
3-Bromoanisole: Similar structure but lacks the trifluoromethoxy group.
4-Bromo-2-(trifluoromethoxy)anisole: Similar structure with different substitution pattern.
2-Bromoanisole: Similar structure but lacks the trifluoromethoxy group.
Uniqueness
2-Bromo-3-(trifluoromethoxy)anisole is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C8H6BrF3O2 |
|---|---|
Molecular Weight |
271.03 g/mol |
IUPAC Name |
2-bromo-1-methoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-5-3-2-4-6(7(5)9)14-8(10,11)12/h2-4H,1H3 |
InChI Key |
DGEDLRNQSAJFMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)










![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
